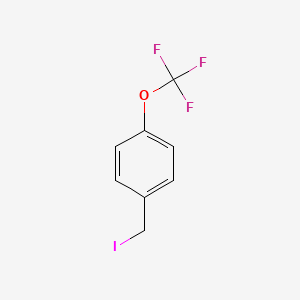

1-(Iodomethyl)-4-(trifluoromethoxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Iodomethyl)-4-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C8H6F3IO and its molecular weight is 302.03 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 301.94155 g/mol and the complexity rating of the compound is 152. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Nucleophilic Trifluoromethoxylation

A study by Duran-Camacho et al. (2021) introduced an isolable pyridinium trifluoromethoxide salt, prepared from the reaction of 4-dimethylaminopyridine with 2,4-dinitro(trifluoromethoxy)benzene. This salt acts as an efficient source for trifluoromethoxide ions in SN2 reactions, facilitating the formation of trifluoromethyl ethers (Geraldo Duran-Camacho et al., 2021).

Direct Trifluoromethoxylation of Aliphatic Substrates

Marrec et al. (2010) demonstrated a direct trifluoromethoxylation method for aliphatic substrates using 2,4‐Dinitro(trifluoromethoxy)benzene. This method generated a trifluoromethoxide anion capable of substituting activated bromides and, to some extent, alkyl iodides, yielding aliphatic trifluoromethyl ethers (Olivier Marrec et al., 2010).

Photo-induced Radical Cyclization

An et al. (2016) explored a photoinduced radical cyclization process using benzene-tethered 1,7-enynes with Togni reagent in the presence of sodium iodide. This process, conducted under ultraviolet irradiation, produced (Z)-4-(iodomethylene)-3-(2,2,2-trifluoroethyl)-3,4-dihydroquinolin-2(1H)-ones in moderate to good yields, demonstrating a metal-free and photo-redox catalyst-free methodology (Yuanyuan An et al., 2016).

Hypervalent Iodine Trifluoromethylation

Stanek et al. (2008) investigated the reactivity of a hypervalent iodine electrophilic trifluoromethylation reagent with phenols. This study underscored the potential for selective trifluoromethoxylation at the ortho- and para-positions of aromatic cores, highlighting the intricate reactivity patterns achievable with such reagents (K. Stanek et al., 2008).

Synthesis of Fluorinated Polyetherimide

Xin-hai (2010) reported on the synthesis of a novel fluorine-containing polyetherimide, utilizing 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene. This study showcases the potential of fluorinated compounds in enhancing the properties of polymers for advanced material applications (Yu Xin-hai, 2010).

Mecanismo De Acción

Target of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

It’s known that the trifluoromethoxy group can participate in radical trifluoromethylation, which involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .

Biochemical Pathways

The trifluoromethoxy group is known to play a significant role in various biochemical reactions .

Pharmacokinetics

The compound’s molecular weight is 28801 g/mol , which could influence its bioavailability and pharmacokinetic properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(Iodomethyl)-4-(trifluoromethoxy)benzene. For instance, the compound is a liquid at 20°C and has a boiling point of 102°C to 104°C . It’s also sensitive to air , indicating that its stability and efficacy could be affected by exposure to air and changes in temperature.

Análisis Bioquímico

Biochemical Properties

It is known that benzene-based compounds can participate in various biochemical reactions . For instance, single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have been used in biology and materials science .

Cellular Effects

It is known that benzene and its derivatives can have significant effects on cells . For example, the trifluoromethyl group plays an important role in pharmaceuticals, agrochemicals, and materials .

Molecular Mechanism

It is known that benzene and its derivatives can undergo various chemical reactions . For instance, the trifluoromethylation of carbon-centered radical intermediates has been studied .

Temporal Effects in Laboratory Settings

It is known that benzene and its derivatives can undergo various chemical reactions over time .

Metabolic Pathways

It is known that benzene and its derivatives can be metabolized in the liver .

Transport and Distribution

It is known that benzene and its derivatives can have significant effects on the charge transport properties of organic semiconductors .

Subcellular Localization

It is known that benzene and its derivatives can form cytoplasmic puncta .

Propiedades

IUPAC Name |

1-(iodomethyl)-4-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3IO/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABFFRYJXRCAGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CI)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate](/img/structure/B6334294.png)